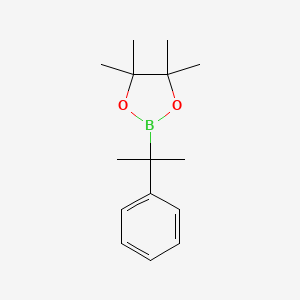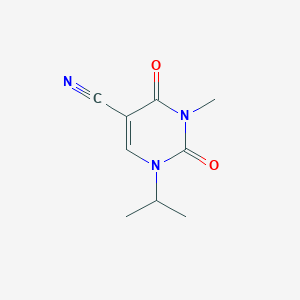
3-Chloro-6-(trifluoromethyl)benzisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-(trifluoromethyl)benzisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(trifluoromethyl)benzisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition reaction, where a precursor such as 3-chlorobenzonitrile reacts with trifluoromethylated reagents in the presence of a catalyst. For instance, visible-light-induced Ir-catalyzed site-selective C−H trifluoromethylation has been reported as an efficient method for the synthesis of trifluoromethylated benzisoxazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using metal catalysts like copper or ruthenium. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-(trifluoromethyl)benzisoxazole undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cycloaddition Reactions: These reactions are crucial for the synthesis of the compound and its derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Catalysts: Copper (I), Ruthenium (II), and Iridium complexes.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile.
Conditions: Reactions are typically carried out under controlled temperatures and light conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzisoxazoles with potential biological activities .
Aplicaciones Científicas De Investigación
3-Chloro-6-(trifluoromethyl)benzisoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the design and synthesis of new drugs with potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: It is utilized in the development of advanced materials with unique properties, including high thermal stability and chemical resistance.
Biological Research: The compound serves as a tool for studying various biological processes and pathways, contributing to the understanding of disease mechanisms and the development of new treatments.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-(trifluoromethyl)benzisoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The incorporation of trifluoromethyl groups enhances the compound’s chemical and metabolic stability, improving its efficacy and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1,2-benzoxazole: Used as a precursor in the synthesis of antiepileptic drugs and VEGFR-2 inhibitors.
2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Tested for antifungal activities.
Uniqueness
3-Chloro-6-(trifluoromethyl)benzisoxazole stands out due to its unique combination of a chloro and trifluoromethyl group, which imparts distinct chemical properties and enhances its potential for various applications. Its ability to undergo selective reactions and form diverse derivatives makes it a valuable compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C8H3ClF3NO |
|---|---|
Peso molecular |
221.56 g/mol |
Nombre IUPAC |
3-chloro-6-(trifluoromethyl)-1,2-benzoxazole |
InChI |
InChI=1S/C8H3ClF3NO/c9-7-5-2-1-4(8(10,11)12)3-6(5)14-13-7/h1-3H |
Clave InChI |
XRIAUZLOVQJASR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)ON=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-3-(Boc-amino)-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one](/img/structure/B13701455.png)






![7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13701493.png)

![4-Amino-1,3-dihydrofuro[3,4-c][1,7]naphthyridine-8-carboxylic acid](/img/structure/B13701502.png)
![2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B13701520.png)



